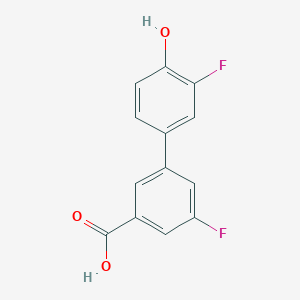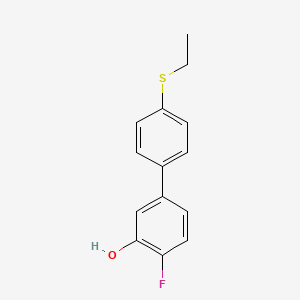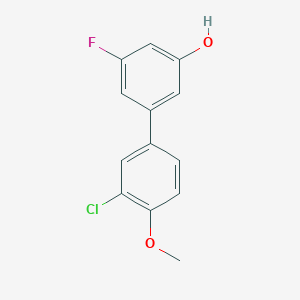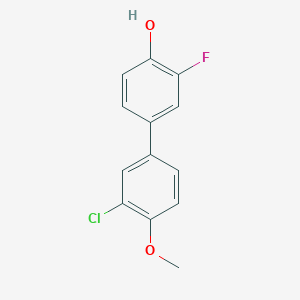
3-Fluoro-5-(naphthalen-1-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(naphthalen-1-yl)phenol, 95% (3F5N-95) is an organofluorine compound that has been widely studied in recent years due to its potential applications in scientific research. It is a white, odorless, crystalline solid that is soluble in most organic solvents. 3F5N-95 has a variety of properties that make it an attractive option for use in laboratory experiments, including its high solubility, low toxicity, and low cost.
Scientific Research Applications
3-Fluoro-5-(naphthalen-1-yl)phenol, 95% has been widely studied due to its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as fluoroalkyl-substituted naphthalenes. It has also been used as a catalyst in the synthesis of novel organic compounds, as well as in the synthesis of pharmaceuticals. Additionally, 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% is not yet fully understood. However, it is believed that the fluorine atom in the molecule plays a key role in its activity. Fluorine is an electron-withdrawing group, which can increase the reactivity of the molecule by decreasing the electron density at the reaction site. This increased reactivity can lead to increased reactivity of the substrate molecules, which can then lead to increased catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% are not yet well understood. However, it is believed that the fluorine atom in the molecule may interact with proteins and other biomolecules, leading to changes in their structure and function. Additionally, 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% has been shown to be a potent inhibitor of certain enzymes, suggesting that it may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The main advantage of 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% for use in laboratory experiments is its low cost and high solubility in most organic solvents. Additionally, it has a low toxicity, making it safe to handle and use in experiments. However, its mechanism of action is not yet fully understood, which may limit its use in certain experiments. Additionally, the purity of the compound can vary depending on the synthesis method used, which may lead to unexpected results in experiments.
Future Directions
There are a number of potential future directions for research on 3-Fluoro-5-(naphthalen-1-yl)phenol, 95%. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further research could be done to explore its potential therapeutic applications. Finally, further research could be done to explore its potential applications in other scientific fields, such as materials science and nanotechnology.
Synthesis Methods
3-Fluoro-5-(naphthalen-1-yl)phenol, 95% can be synthesized from a variety of starting materials, including naphthalene, fluoroacetic acid, and ethanol. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The most common method involves the reaction of naphthalene with fluoroacetic acid in the presence of ethanol. The reaction is typically carried out at a temperature of 60-70°C for several hours. The resulting product is then purified by recrystallization or column chromatography.
properties
IUPAC Name |
3-fluoro-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKPUAUEIZKNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)


